Introduction: Unveiling BI-9740, a Potent and Selective Cathepsin C Inhibitor
Introduction: Unveiling BI-9740, a Potent and Selective Cathepsin C Inhibitor
An In-depth Technical Guide to the Chemical and Pharmacological Properties of CAS 1369494-20-1 (BI-9740)
Authored for Researchers, Scientists, and Drug Development Professionals
CAS number 1369494-20-1 identifies the small molecule BI-9740 , a potent, selective, and orally bioavailable inhibitor of Cathepsin C (CatC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] Cathepsin C is a lysosomal cysteine protease that functions as a key upstream activator of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][3] These NSPs are implicated in the pathology of numerous inflammatory diseases, making CatC a compelling therapeutic target.[3][4] By preventing the maturation of these proteases within the bone marrow, BI-9740 offers a mechanism to reduce the systemic protease load, thereby mitigating tissue damage in chronic inflammatory conditions.[5] This guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological profile, and key experimental methodologies for BI-9740.
Section 1: Core Chemical and Physicochemical Properties
BI-9740 has been characterized with favorable physicochemical properties that contribute to its utility as a chemical probe and potential therapeutic agent. Its high solubility across a range of pH values is a key attribute for formulation and oral bioavailability.[1][2]
| Property | Value / Description | Citation(s) |
| CAS Number | 1369494-20-1 | |
| Compound Name | BI-9740 | [1] |
| Primary Target | Cathepsin C (CatC) / Dipeptidyl Peptidase I (DPPI) | [1][2][6] |
| Negative Control | BI-1821 (diastereoisomer) is available for use as a negative control in experiments. | [1][2] |
| Solubility | High solubility at pH 2.2, 4.5, and 7. | [1][2] |
| In Vivo Formulation | For preclinical studies, BI-9740 can be dissolved in a vehicle of 0.5% Natrosol™ 250 HX Pharm and 0.015% Tween-80. The pH is adjusted to 4.0 with hydrochloric acid, and the solution is vortexed and sonicated until clear. This preparation is stable for up to 3 days at room temperature when stored in the dark. | [7] |
Section 2: Mechanism of Action: Interruption of the NSP Activation Cascade
The therapeutic rationale for inhibiting Cathepsin C lies in its pivotal role during the maturation of neutrophils (myelopoiesis) in the bone marrow.[1][2] CatC is a unique cysteine protease that functions to remove an N-terminal pro-dipeptide from the zymogen (inactive) forms of NSPs, a critical step for their conversion into active, mature enzymes.[3][5] These mature NSPs, including NE, PR3, and CG, are then stored in the azurophilic granules of neutrophils.[8]
In inflammatory states, neutrophils release these proteases, which can lead to significant tissue degradation.[9] BI-9740 acts by directly and potently inhibiting the enzymatic activity of CatC.[1] This inhibition prevents the activation of NSP zymogens. Consequently, newly formed neutrophils are released from the bone marrow into circulation with a significantly depleted load of active proteases, effectively disarming them and reducing their capacity to cause inflammatory damage.[1][5]
Caption: Mechanism of Action of BI-9740 in inhibiting the Cathepsin C pathway.
Section 3: In Vitro Pharmacology and Selectivity Profile
BI-9740 demonstrates high potency against CatC from multiple species and exceptional selectivity against other proteases. This high degree of selectivity is critical for minimizing off-target effects and validates its use as a specific chemical probe.
| Parameter | Species | IC₅₀ Value | Citation(s) |
| Biochemical CatC Inhibition | Human | 1.8 nM | [1][2][6] |
| Mouse | 0.6 nM | [6][7] | |
| Rat | 2.6 nM | [7] | |
| Cellular Activity (NE production in U937) | Human | 5.4 nM | [1][2] |
| Selectivity vs. Cathepsins B, F, H, K, L, S | Human | >1,500-fold | [1][2][6] |
| Selectivity vs. Other Proteases | - | No activity against 34 unrelated proteases up to 10 µM concentration. | [1][2][6] |
| Off-Target Activity (EC₅₀/IC₅₀) | Human | 1.2 µM (KOR agonist), 0.71 µM (5-HT transporter inhibitor) | [1][2] |
Section 4: In Vivo Pharmacology and Preclinical Efficacy
The in vivo activity of BI-9740 has been demonstrated in rodent models, validating its mechanism of action. The experimental design of these studies often requires prolonged administration (e.g., 11-12 consecutive days).[1][7] This is a causal choice rooted in the compound's mechanism; a sustained presence of the inhibitor is required in the bone marrow to act on neutrophil progenitor cells and ensure that the circulating pool of mature neutrophils is replaced by a new population with diminished NSP activity.
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Mouse Model of Inflammation : In mice, daily oral administration of BI-9740 for 11 days led to a dose-dependent elimination of active neutrophil elastase in peripheral neutrophils, with an ED₅₀ of 0.05 mg/kg.[1][2] The activities of CatG and PR3 were similarly reduced, confirming the compound's efficacy in blocking the entire NSP activation cascade.[1][2]
-
Rat Model of Transplant Injury : In a rat model of heart transplantation, pre-treatment with BI-9740 (20 mg/kg daily for 12 days) significantly reduced the proteolytic activity of NE (by 42%) and CatG (by 54%) in bone marrow lysates compared to a placebo group.[7] Western blot analysis confirmed a corresponding reduction in NE protein levels.[7][10] This demonstrates that the inhibitor effectively engages its target in the intended physiological compartment.
Section 5: Pharmacokinetics (ADME Profile)
BI-9740 exhibits favorable pharmacokinetic properties across multiple species, supporting its use in in vivo research.[1][2]
| Parameter | Human | Mouse | Rat | Citation(s) |
| Oral Bioavailability | - | Good | Good | [1][2] |
| Plasma Protein Binding (%) | 98.5 | 97.7 | 99.9 | [1][7] |
| MDCK Permeability (Papp A→B) | 6.1 x 10⁻⁶ cm/s | - | - | [1] |
| MDCK Efflux Ratio | 9.6 | - | - | [1] |
| Microsomal Stability (% QH) | <23 | 39 | 80 | [1] |
| Hepatocyte Stability (% QH, 5% plasma) | <1 | 19 | 13 | [1] |
Section 6: Key Experimental Methodologies
The following protocols are derived from published preclinical studies and provide a validated framework for working with BI-9740.
Protocol 1: In Vitro Cellular NSP Activity Assay
This protocol assesses the ability of BI-9740 to inhibit the production of active NSPs in a cellular context.
-
Cell Culture : Culture human CD34+ hematopoietic stem cells (HSCs) in appropriate expansion medium.[6]
-
Differentiation : Induce neutrophil differentiation using a cytokine cocktail (e.g., G-CSF) in RPMI with 10% FCS.[6]
-
Treatment : Concurrently treat differentiating cells with a dose range of BI-9740 (e.g., 0-1 µM) or vehicle control for the duration of differentiation (approx. 10 days).[6]
-
Cell Lysis : After differentiation, lyse the mature neutrophils on ice. Clarify the lysates by centrifugation.[6]
-
Activity Measurement : Measure NSP-specific proteolytic activity in the lysates using a fluorescence resonance energy transfer (FRET) substrate specific for NE or PR3.[6] Incubate lysate with the FRET substrate and measure fluorescence over time to determine enzymatic activity.
-
Data Analysis : Calculate the IC₅₀ value by plotting the percent inhibition of enzymatic activity against the log concentration of BI-9740.
Caption: Workflow for a cell-based assay to determine BI-9740 potency.
Protocol 2: In Vivo Pharmacodynamic Assessment in Mice
This protocol validates the target engagement and functional downstream effects of BI-9740 in vivo.
-
Acclimatization : Acclimatize animals to facility conditions.
-
Dosing Regimen : Administer BI-9740 or vehicle control orally (q.d.) for 11 consecutive days.[1] This duration is critical to allow for neutrophil turnover.
-
Inflammatory Challenge : On day 12, administer the final compound dose, followed by an LPS challenge via inhalation to induce neutrophil recruitment to the lungs.[1]
-
Sample Collection : Four hours post-LPS challenge, perform a bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.[1]
-
Neutrophil Isolation : Isolate neutrophils from the BAL fluid.
-
Activity Measurement : Prepare cell lysates from the isolated neutrophils and measure the activity of NE, CatG, and PR3 using specific substrates.[1]
-
Data Analysis : Compare NSP activity in the treatment groups to the vehicle control group to determine the dose-dependent reduction and calculate the ED₅₀.[1]
Conclusion
BI-9740 (CAS 1369494-20-1) is a well-characterized, highly potent, and selective inhibitor of Cathepsin C. Its favorable physicochemical and pharmacokinetic properties make it an excellent tool for preclinical research into the role of NSPs in inflammatory diseases. The extensive publicly available data on its in vitro and in vivo activity, combined with established experimental protocols, provide a solid foundation for its use as a benchmark CatC inhibitor in drug discovery and development programs.
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